2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(5-acetamido-2-methoxyphenyl)acetamide
Description
This compound features a 1,3-thiazole core substituted at the 4-position with a sulfanyl-linked 3,5-dimethoxyphenylmethyl group and an acetamide moiety attached to a 5-acetamido-2-methoxyphenyl ring.
Properties
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S2/c1-14(27)24-16-5-6-21(31-4)20(9-16)26-22(28)10-17-13-33-23(25-17)32-12-15-7-18(29-2)11-19(8-15)30-3/h5-9,11,13H,10,12H2,1-4H3,(H,24,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYQHMRHYUYDOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(5-acetamido-2-methoxyphenyl)acetamide typically involves multiple steps, starting with the formation of the thiazole ring. The process often includes the reaction of a 3,5-dimethoxybenzyl halide with a thioamide under basic conditions to form the thiazole core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(5-acetamido-2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(5-acetamido-2-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(5-acetamido-2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and its substituents can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
- Thiazole vs. Triazole: A closely related compound (2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide) replaces the thiazole with a 1,2,4-triazole ring . Triazoles often exhibit improved metabolic stability compared to thiazoles but may reduce electrophilic reactivity critical for covalent target binding.
- Benzothiazole Derivatives : Compounds like 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide () demonstrate anti-inflammatory and antibacterial activities, highlighting the benzothiazole scaffold’s versatility. However, bulkier aromatic systems may compromise bioavailability compared to the target compound’s simpler thiazole core .
Substituent Variations
Common Strategies
- Thiol-Ether Linkage : The target compound’s sulfanyl group is likely synthesized via nucleophilic substitution, as seen in ’s scheme for 1,3-thiazole derivatives (e.g., refluxing with CS₂/KOH) .
- Acetamide Formation : Coupling of carboxylic acid derivatives with amines, using DMF/LiH () or manual shaking in Na₂CO₃ (), is standard for N-arylacetamide synthesis .
Comparative Reaction Conditions
Pharmacological and Physicochemical Profiles
Bioactivity Insights from Analogs
- Antimicrobial Potential: The acetamide moiety in ’s compound showed antimicrobial activity, suggesting the target compound may share this trait .
- Anti-inflammatory/Analgesic Activity : Benzothiazole derivatives () with ED₅₀ values <20 mg/kg indicate that thiazole-based analogs like the target compound could be optimized for similar efficacy .
Physicochemical Properties
- Solubility: The 3,5-dimethoxy groups may improve water solubility compared to non-polar analogs (e.g., ’s 4-methoxyphenyl derivative) .
- Stability : Thiazole rings are generally stable under physiological conditions, whereas triazole derivatives () may require stabilization against metabolic oxidation .
Structural Characterization Tools
Crystallographic refinement programs like SHELX () are critical for confirming the target compound’s structure, especially given the complexity of sulfanyl and acetamide substituents .
Biological Activity
The compound 2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(5-acetamido-2-methoxyphenyl)acetamide represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thiazole ring, a dimethoxyphenyl group, and an acetamide linkage. Its unique structure is believed to contribute to its biological effects. The molecular formula is , with a molecular weight of approximately 396.54 g/mol.
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the thiazole and dimethoxyphenyl groups facilitate interactions with various biological targets, including enzymes and receptors. Such interactions may lead to modulation of biochemical pathways involved in disease processes.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, thiazole derivatives have shown effectiveness against a range of bacterial strains. The compound under discussion may possess similar qualities due to its structural characteristics.
Anticancer Properties
Studies have demonstrated that thiazole-containing compounds can induce apoptosis in cancer cell lines. For instance, derivatives have been evaluated for their ability to promote cell death in K562 leukemia cells through mechanisms involving mitochondrial dysfunction and oxidative stress . The compound's potential as an anticancer agent warrants further investigation.
Anti-inflammatory Effects
Compounds within this structural class have also been noted for anti-inflammatory activities. They may inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases.
Research Findings and Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
